molecular formula C21H25N3O B2775470 1-benzyl-1-butyl-3-(1-methyl-1H-indol-3-yl)urea CAS No. 899753-52-7

1-benzyl-1-butyl-3-(1-methyl-1H-indol-3-yl)urea

Cat. No. B2775470
CAS RN: 899753-52-7
M. Wt: 335.451
InChI Key: NUZNZLSWACCWPJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound could be related to the synthesis of indole derivatives, which are significant types of heterocycles found in proteins in the form of amino acids, such as tryptophan . They are also present in several drugs and plants . Based on the inhibitory effect of CA-4 analogues and indoles on tubulin polymerization, a series of N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides were designed and synthesized .

Scientific Research Applications

Anticancer Potential

Compounds similar to 1-benzyl-1-butyl-3-(1-methyl-1H-indol-3-yl)urea have been synthesized and evaluated for their potential as anticancer agents. Studies have found that derivatives of ureas exhibit cytotoxicity against human cancer cells. For instance, 1-aryl-3-(2-chloroethyl) ureas have shown significant cytotoxic effects on human adenocarcinoma cells, highlighting their potential as anticancer agents (R. Gaudreault, J. Lacroix, M. Pagé, L. Joly, 1988; J. Lacroix, R. Gaudreault, M. Pagé, L. Joly, 1988).

Antimicrobial and Antifilarial Activities

Research has demonstrated the antimicrobial and antifilarial activities of urea derivatives. For example, a series of 1-(5-benzoylbenzimidazol-2-yl)-3-substituted ureas showed notable antifilarial activity against Brugia pahangi and Litomosoides carinii, underscoring their therapeutic potential (S. Ram, M. Skinner, D. Kalvin, et al., 1984).

Enzyme Inhibition

The exploration into enzyme inhibitors includes the study of urea derivatives for inhibiting specific enzymes related to disease processes. For instance, certain urea compounds have been identified as potent inhibitors of steroid 5 alpha-reductase in the rat prostate, suggesting their utility in treating conditions influenced by this enzyme (T. Kumazawa, H. Takami, N. Kishibayashi, et al., 1995).

Molecular Devices and Chemical Interactions

Urea derivatives have also been studied for their role in the self-assembly of molecular devices. The complexation with cyclodextrins, for example, showcases the versatility of these compounds in forming structures that could have implications in drug delivery systems and the development of nanotechnology (J. Lock, B. May, P. Clements, et al., 2004).

properties

IUPAC Name

1-benzyl-1-butyl-3-(1-methylindol-3-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O/c1-3-4-14-24(15-17-10-6-5-7-11-17)21(25)22-19-16-23(2)20-13-9-8-12-18(19)20/h5-13,16H,3-4,14-15H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUZNZLSWACCWPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CC1=CC=CC=C1)C(=O)NC2=CN(C3=CC=CC=C32)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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